molecular formula C9H9ClN2O3 B112933 n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide CAS No. 7149-78-2

n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

Cat. No.: B112933
CAS No.: 7149-78-2
M. Wt: 228.63 g/mol
InChI Key: KEELZFXRQAZCJA-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its solid physical form and a melting point of 104-105°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide typically involves the reaction of 5-chloro-4-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often used directly in subsequent reactions without further purification .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods
N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is typically synthesized through the reaction of 5-chloro-4-methyl-2-nitroaniline with acetic anhydride. The reaction requires a base such as sodium carbonate and is usually conducted in a solvent like toluene at room temperature. This process yields the desired product after filtration and drying.

Types of Reactions
The compound can undergo various chemical reactions:

  • Reduction : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon).
  • Substitution : The chlorine atom can be substituted with other nucleophiles (amines or thiols) under suitable conditions.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Its derivatives have been studied for their effects against various pathogens, including Klebsiella pneumoniae. The presence of the chloro atom enhances its antibacterial effect by stabilizing the molecule at the target enzyme site, potentially acting on penicillin-binding proteins to promote cell lysis .

Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies suggest that derivatives of this acetamide may inhibit tyrosine kinase, an enzyme crucial for cell growth and differentiation. This inhibition could lead to reduced tumor growth and proliferation in certain cancer types.

Industrial Applications

This compound is utilized in the pharmaceutical industry for the synthesis of various drugs and fine chemicals. Its unique chemical structure allows it to serve as a versatile reactant in organic synthesis, particularly in creating compounds with specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is a compound of interest due to its diverse biological activities, including potential applications in medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₉H₉ClN₂O₃
  • CAS Number : 7149-78-2
  • Melting Point : 104–105 °C

The biological activity of this compound is primarily attributed to its interactions at the molecular level, influencing various biochemical pathways.

Target Interactions

The compound is known to interact with specific enzymes and receptors, leading to alterations in cellular functions. Its nitrophenyl group may facilitate binding to active sites on target proteins, affecting their activity and stability.

Biochemical Pathways

Research indicates that this compound may inhibit key signaling pathways involved in cell proliferation and apoptosis. Similar compounds have shown effects on kinases and other regulatory proteins, suggesting a potential role in cancer treatment strategies.

Biological Activity Overview

The biological effects of this compound can be summarized as follows:

Activity Type Effect Reference
AntimicrobialInhibits growth of certain bacterial strains
CytotoxicityInduces cell death in cancer cell lines
GenotoxicityCauses DNA damage in mammalian cells

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was linked to its ability to disrupt bacterial cell wall synthesis.
  • Cytotoxic Effects on Cancer Cells
    • Research involving human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response, with higher concentrations leading to increased cell death rates.
  • Genotoxicity Assessment
    • In vitro assays indicated that the compound has potential genotoxic effects, evidenced by increased levels of DNA strand breaks in treated cells. This raises concerns regarding its safety profile for therapeutic applications.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to be absorbed through gastrointestinal routes.
  • Distribution : It may distribute widely due to its moderate lipophilicity.
  • Metabolism : Liver metabolism is anticipated, with possible formation of active metabolites.
  • Excretion : Primarily excreted via urine.

Safety Considerations

This compound is classified as an irritant. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE).

Properties

IUPAC Name

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEELZFXRQAZCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291000
Record name n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-78-2
Record name 7149-78-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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